RPR104632
Overview
Description
RPR104632 is a novel and potent antagonist located at the N-methyl-D-aspartate (NMDA) glycine site with neuroprotective activity. It is known for its ability to antagonize the binding of [3H]5,7-dichlorokynurenic acid to the rat cerebral cortex with a Ki of 4.9 nM .
Preparation Methods
The synthetic routes and reaction conditions for RPR104632 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired molecular structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
RPR104632 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution: Common reagents and conditions used in these reactions include various organic solvents and catalysts to facilitate the substitution of specific atoms or groups within the molecule.
Scientific Research Applications
RPR104632 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the NMDA receptor and its interactions with other molecules.
Biology: Investigated for its neuroprotective properties and its potential to mitigate neurotoxicity.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and epilepsy.
Industry: Utilized in the development of new pharmaceuticals targeting the NMDA receptor.
Mechanism of Action
RPR104632 exerts its effects by specifically antagonizing the NMDA receptor at the glycine site. This inhibition prevents the binding of glycine, a co-agonist required for NMDA receptor activation, thereby reducing the excitotoxic effects associated with excessive NMDA receptor activity. The molecular targets and pathways involved include the NMDA receptor and associated signaling pathways that regulate neuronal survival and function .
Comparison with Similar Compounds
RPR104632 is unique in its high affinity and specificity for the NMDA glycine site. Similar compounds include:
PEAQX tetrasodium hydrate: An orally available NMDA antagonist that is potent and selective.
Indantadol hydrochloride: A NMDA antagonist and nonselective monoamine oxidase inhibitor.
NMDAR/TRPM4-IN-2: A potent interfacial inhibitor of NMDA receptor and TRPM4 interaction with neuroprotective activity.
These compounds share similar mechanisms of action but differ in their specific targets, potency, and therapeutic applications.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O4S/c16-9-3-1-2-8(4-9)7-20-14(15(21)22)19-12-6-10(17)5-11(18)13(12)25(20,23)24/h1-6,14,19H,7H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXXFIJGNAGRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(NC3=C(S2(=O)=O)C(=CC(=C3)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934929 | |
Record name | 2-[(3-Bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154106-92-0 | |
Record name | Rpr 104632 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154106920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(3-Bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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